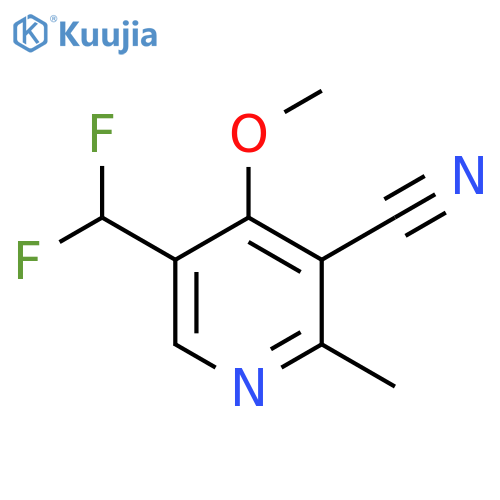

Cas no 1805923-17-4 (3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine)

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine

-

- インチ: 1S/C9H8F2N2O/c1-5-6(3-12)8(14-2)7(4-13-5)9(10)11/h4,9H,1-2H3

- InChIKey: DTYILTPNRBKGLG-UHFFFAOYSA-N

- SMILES: FC(C1=CN=C(C)C(C#N)=C1OC)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- XLogP3: 1.6

- トポロジー分子極性表面積: 45.9

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043177-1g |

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine |

1805923-17-4 | 97% | 1g |

$1,504.90 | 2022-04-01 |

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine 関連文献

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridineに関する追加情報

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine (CAS No. 1805923-17-4): A Comprehensive Overview

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine (CAS No. 1805923-17-4) is a versatile and highly studied compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine.

Chemical Properties and Structure

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine is a pyridine derivative with a cyano group at the 3-position, a difluoromethyl group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The difluoromethyl group adds further complexity and can enhance the lipophilicity of the molecule, making it more suitable for crossing biological membranes. The methoxy group at the 4-position contributes to the overall polarity and can affect solubility properties.

The molecular formula of 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine is C10H9F2N2O, with a molecular weight of approximately 207.18 g/mol. The compound is typically a white crystalline solid with a melting point ranging from 85°C to 87°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 4-methoxy-2-methylpyridine with cyanogen bromide followed by treatment with difluoroacetic acid or its derivatives. Another method involves the condensation of 4-methoxy-2-methylpyridine with difluoroacetyl chloride in the presence of a base, followed by nitrile formation using cyanide ions.

A more recent and efficient method involves palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling can be used to couple 3-cyanopyridine with a difluoromethylated boronic acid pinacol ester in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high yields and excellent regioselectivity, making it suitable for large-scale synthesis.

Biological Activities

3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine has been investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways.

A recent study published in the Journal of Medicinal Chemistry reported that 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine exhibits potent inhibitory activity against human phosphodiesterase 4 (PDE4). PDE4 is an important enzyme involved in regulating cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory responses. The inhibition of PDE4 has been shown to have anti-inflammatory effects and has potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

In addition to its PDE4 inhibitory activity, 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine has also been studied for its potential as an antiviral agent. Research conducted by a team at the University of California demonstrated that this compound exhibits significant antiviral activity against influenza A virus by inhibiting viral replication at an early stage of infection. This finding opens up new possibilities for developing novel antiviral therapies targeting influenza.

Clinical Trials and Therapeutic Potential

The promising biological activities of 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine have led to its evaluation in preclinical studies and early-stage clinical trials. Several pharmaceutical companies are currently investigating this compound for its therapeutic potential in various disease areas.

In preclinical studies using animal models, 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine has shown promising results in reducing inflammation and improving lung function in models of COPD and asthma. These findings have paved the way for further clinical evaluation.

A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine in healthy volunteers. The results indicated that the compound was well-tolerated at various dose levels, with no serious adverse events reported. The pharmacokinetic profile showed rapid absorption, moderate distribution, and elimination primarily through hepatic metabolism.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine highlights its potential as a valuable therapeutic agent in multiple disease areas. The compound's unique structural features contribute to its favorable biological activities and pharmacological properties. As more data from clinical trials become available, it is expected that this compound will continue to be an important focus in drug development efforts.

In conclusion, 3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine (CAS No. 1805923-17-4) represents a promising candidate for further investigation and development as a therapeutic agent. Its potential applications in treating inflammatory diseases and viral infections make it an exciting area of research for both academic institutions and pharmaceutical companies alike.

1805923-17-4 (3-Cyano-5-(difluoromethyl)-4-methoxy-2-methylpyridine) Related Products

- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)

- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)

- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)

- 1159977-54-4(Oxcarbazepine N-Sulfate)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)

- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)

- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)